N-Isopropyl-piperonylamine acetate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
72156-39-9 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
acetic acid;N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C11H15NO2.C2H4O2/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;1-2(3)4/h3-5,8,12H,6-7H2,1-2H3;1H3,(H,3,4) |
InChI Key |
WOTUXKMPRRYBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)OCO2.CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Isopropyl Piperonylamine and Its Derivatives
Direct Amination Approaches
Direct amination methods focus on the direct formation of the carbon-nitrogen bond between the piperonyl moiety and the isopropylamine (B41738) group. These approaches are often favored for their atom economy and straightforward reaction pathways.
Reductive Amination Strategies for Piperonylamine (B131076) Precursors
Reductive amination is a cornerstone in the synthesis of N-isopropyl-piperonylamine. This method typically involves the reaction of a carbonyl compound, in this case, piperonal (B3395001) (also known as heliotropin or 3,4-methylenedioxybenzaldehyde), with isopropylamine in the presence of a reducing agent. wikipedia.org The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the final secondary amine.
A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation. The selection of the reducing agent can be critical to the reaction's success, influencing yield and selectivity. For instance, STAB is known for its mildness and is often used when sensitive functional groups are present in the substrates.
The synthesis of isopropylamine itself can be achieved through the reductive amination of acetone (B3395972) with ammonia (B1221849) and hydrogen over a nickel-based catalyst. google.com Alternatively, isopropanol (B130326) can be used as a starting material in a similar reductive amination process. researchgate.net
Coupling Reactions of Piperonyl-Substituted Aldehydes or Ketones with Isopropylamine
The coupling of piperonal with isopropylamine is a direct application of reductive amination. wikipedia.org The reaction involves the condensation of the aldehyde group of piperonal with the primary amine group of isopropylamine to form an iminium ion, which is then reduced to yield N-isopropyl-piperonylamine. nih.gov This transformation is a practical and widely used method for constructing tertiary amines and can be facilitated by visible light and a silane (B1218182) reducing agent in a metal-free process. nih.gov
Functional Group Transformations Towards Amine Derivatives
Once the primary or secondary amine is formed, further modifications can be made through various functional group transformations to create a diverse range of derivatives.
N-Alkylation and N-Acylation Reactions
N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom of a primary or secondary amine. nih.govresearchgate.netresearchgate.netyoutube.com For instance, piperonylamine can be N-alkylated with an isopropyl halide (e.g., isopropyl bromide or iodide) to yield N-isopropyl-piperonylamine. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net However, overalkylation can be a challenge, leading to the formation of tertiary amines or even quaternary ammonium (B1175870) salts. youtube.com Careful control of reaction conditions, such as the slow addition of the alkylating agent, can help to minimize these side reactions. researchgate.net
N-Acylation: This reaction introduces an acyl group to the nitrogen atom, forming an amide. orientjchem.orgnih.govresearchgate.netrsc.orgnih.gov N-acylation is a fundamental transformation in organic synthesis and is often used to protect amine groups or to synthesize biologically active amides. nih.govresearchgate.net Various acylating agents can be used, including acyl chlorides, acid anhydrides, and esters. orientjchem.orgrsc.org Catalyst-free N-acylation reactions have been developed, offering a more environmentally friendly approach. orientjchem.org
| Reaction Type | Reagents | Key Features |
| N-Alkylation | Alkyl halides, Base | Forms C-N bond, risk of overalkylation |
| N-Acylation | Acyl chlorides, Anhydrides, Esters | Forms amide bond, often used for protection |
Dehydrogenation and Oxidative Transformations of Primary Amines
Primary amines can undergo dehydrogenation or oxidation to yield various nitrogen-containing functional groups, which can serve as precursors to other derivatives.
Dehydrogenation: The dehydrogenation of primary amines can lead to the formation of imines or nitriles. thieme-connect.comhawaii.eduacs.org This transformation can be catalyzed by various transition metal complexes, such as those of ruthenium or iridium. thieme-connect.comhawaii.edu The reaction often proceeds without the need for an external hydrogen acceptor, liberating hydrogen gas as the only byproduct. thieme-connect.com
Oxidative Transformations: Oxidation of primary amines can yield a range of products, including oximes, ketones, or amides, depending on the reaction conditions and the oxidizing agent used. acs.orguomustansiriyah.edu.iqrsc.orgresearchgate.netresearchgate.net For example, primary amines can be oxidized to ketones using reagents like benzoyl peroxide in the presence of cesium carbonate. researchgate.net Manganese oxide can catalyze the transformation of primary amines to primary amides through a sequence of oxidative dehydrogenation and hydration. rsc.org Furthermore, the direct synthesis of amides from alcohols and ammonia through an acceptorless dehydrogenative coupling has been reported, offering a clean and atom-economical process. rsc.org
| Transformation | Product | Catalyst/Reagent Example |
| Dehydrogenation | Imine, Nitrile | Ruthenium or Iridium complexes |
| Oxidation | Oxime, Ketone, Amide | Benzoyl peroxide, Manganese oxide |
Asymmetric Synthesis of Chiral N-Isopropyl-piperonylamine Analogues
The development of asymmetric methods allows for the synthesis of specific enantiomers of chiral N-isopropyl-piperonylamine analogues. capes.gov.brnih.govyoutube.com This is particularly important in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.
One approach involves the use of chiral synthons derived from readily available chiral starting materials like L-glutamic acid. capes.gov.br Another strategy is the use of asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. nih.gov For example, copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines can provide access to chiral piperidines with high enantioselectivity. nih.gov These methods often rely on the formation of diastereomeric intermediates that can be separated, or on the use of chiral reagents or catalysts to control the stereochemical outcome of the reaction. youtube.com
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. wikipedia.orgyork.ac.uk Once the desired stereochemistry is achieved, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While no specific literature detailing a chiral auxiliary-mediated synthesis of N-Isopropyl-piperonylamine is available, established principles allow for the proposal of a viable pathway.
One common strategy involves the use of pseudoephedrine or related compounds like pseudoephenamine as chiral auxiliaries. wikipedia.orgnih.gov In a hypothetical application, a carboxylic acid derivative of the piperonyl group could be coupled to the chiral auxiliary to form an amide. The subsequent alkylation at the α-position to the carbonyl group would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. However, for the synthesis of the target amine, a more relevant approach would involve controlling the reduction of the C=N double bond of the imine intermediate.
A plausible, albeit less common, method would involve the use of a chiral Lewis acid or a chiral reagent that complexes with the imine. This complexation would create a sterically biased environment, directing the attack of a reducing agent to one face of the imine, thus producing one enantiomer of the amine in excess. Another approach involves attaching a chiral auxiliary to the nitrogen atom of the imine precursor, which is challenging for a simple isopropylamine-derived imine.
More established methods often use auxiliaries like tert-Butanesulfinamide. In this approach, a chiral sulfinamide is condensed with the aldehyde (piperonal) to form a chiral N-sulfinyl imine. The subsequent addition of an organometallic reagent (e.g., an isopropyl Grignard reagent) to the C=N bond is highly diastereoselective. The final step involves the acidic cleavage of the sulfinyl group to yield the chiral primary amine. To adapt this for a secondary amine like N-Isopropyl-piperonylamine, the synthesis would be more indirect, potentially involving the reduction of the N-sulfinyl imine in the presence of an isopropylating agent, a non-standard and complex procedure.
Catalytic Asymmetric Hydrogenation
A more direct and atom-economical method for synthesizing chiral amines is the catalytic asymmetric hydrogenation of imines. acs.org This technique is one of the most efficient for preparing enantiomerically enriched amines. chinesechemsoc.org The process involves the hydrogenation of the N-piperonylideneisopropylamine intermediate using molecular hydrogen in the presence of a chiral transition metal catalyst.
Various catalyst systems, typically based on iridium (Ir) or rhodium (Rh) complexed with chiral phosphine (B1218219) ligands, have proven effective for the asymmetric hydrogenation of different types of imines. nih.govacs.org For N-alkyl imines, iridium catalysts, such as those containing a chiral phosphine-amine-phosphine ligand or the f-Binaphane ligand, can provide high yields and enantioselectivities. chinesechemsoc.orgnih.gov The reaction is performed under hydrogen pressure, and the choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee). chinesechemsoc.orgacs.org
The key challenge in the asymmetric hydrogenation of dialkyl imines, or in this case, an aryl-alkyl imine, is the catalyst's ability to differentiate between the two prochiral faces of the imine. chinesechemsoc.org The chiral ligand creates a specific three-dimensional environment around the metal center, forcing the imine substrate to coordinate in a preferred orientation, leading to the preferential formation of one enantiomer.
Below is a table representing typical conditions and outcomes for the asymmetric hydrogenation of similar imine substrates, which could be adapted for the synthesis of chiral N-Isopropyl-piperonylamine.
| Catalyst System | Substrate Type | Solvent | H₂ Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Ir-(S,S)-f-binaphane | N-H Ketoimines | Toluene | 50 | 25 | up to 95% | nih.gov |
| [Rh(COD)Cl]₂ / Chiral Phosphine | N-Aryl Imines | Methanol (B129727) | 10-100 | 25-50 | Fair to Good | acs.org |
| Chiral Spiro PAP-Ir Complex | Dialkyl Imines | DCE | 50 | 80 | 89-96% | chinesechemsoc.org |
| Ru(II)-TsDPEN Complex | Aromatic Imines | Formic Acid/Triethylamine | N/A (Transfer) | 28 | 90-97% | acs.org |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is essential for developing sustainable synthetic methodologies for fine chemicals and pharmaceuticals. acs.orgbenthamdirect.com The synthesis of amines, which are crucial intermediates, is an area where green chemistry can have a significant impact. rsc.orgrsc.org
For the synthesis of N-Isopropyl-piperonylamine, a green chemistry approach would favor reductive amination over other methods that may have lower atom economy or use more hazardous materials. rsc.org Key considerations include:
Choice of Reducing Agent : Traditional reductive aminations often employ stoichiometric hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). While effective, these reagents have poor atom economy, generating significant inorganic waste. Catalytic hydrogenation, using H₂ gas as the reductant, is a much greener alternative as the only byproduct is water (if any is formed), representing a high atom economy process. acs.orgrsc.org
Catalysis over Stoichiometric Reagents : The use of catalytic methods, such as the asymmetric hydrogenation discussed previously, is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste and often leading to more selective reactions. rsc.orgrsc.org
Solvent Choice : The selection of solvents plays a critical role in the environmental impact of a process. Green chemistry encourages the use of safer, less toxic, and renewable solvents like water or ethanol, or minimizing solvent use altogether. Reductive aminations can often be performed in alcohols like methanol or ethanol, which are preferable to chlorinated solvents. nih.gov
Process Efficiency : Designing a convergent synthesis where the aldehyde (piperonal) and amine (isopropylamine) are combined in a one-pot reductive amination process improves efficiency and reduces waste from intermediate workup and purification steps. youtube.comyoutube.com Modern variations using reagents like pinacol-derived chlorohydrosilane allow for efficient, metal-free reductions with high functional group tolerance. nih.gov
The table below compares a classical reductive amination approach with a greener, catalytic approach for the synthesis of N-Isopropyl-piperonylamine.
| Parameter | Classical Reductive Amination | Greener Catalytic Approach |
|---|---|---|
| Reagents | Piperonal, Isopropylamine, NaBH₃CN | Piperonal, Isopropylamine, H₂ |
| Catalyst | None (Stoichiometric reagent) | Transition Metal Catalyst (e.g., Pd/C, Raney Ni, or Chiral Ir/Rh complex) |
| Solvent | Methanol, Dichloromethane | Ethanol, Water, or other green solvents |
| Atom Economy | Low (due to borohydride reagent) | High (H₂ is the reductant) |
| Waste Products | Boron salts, cyanide waste (if using NaBH₃CN) | Minimal, mainly catalyst for recycling |
| Stereocontrol | Achiral product | Possible with chiral catalysts (Asymmetric Hydrogenation) |
By integrating these green chemistry principles, the synthesis of N-Isopropyl-piperonylamine and its derivatives can be designed to be not only efficient and selective but also environmentally responsible. benthamdirect.comrsc.org
Spectroscopic Analysis
Spectroscopic techniques are fundamental in determining the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Isopropyl-piperonylamine acetate (B1210297), ¹H NMR would be expected to show distinct signals for the protons of the isopropyl group, the methylene (B1212753) bridge, the aromatic ring of the piperonyl moiety, and the methylenedioxy group. The integration of these signals would correspond to the number of protons in each environment. Similarly, ¹³C NMR would provide information on the number of non-equivalent carbon atoms and their chemical environments. 2D NMR techniques such as COSY and HSQC would be instrumental in establishing the connectivity between protons and carbons.
While predicted NMR data can be calculated, experimental spectra are essential for definitive structural confirmation. Unfortunately, no published experimental NMR data for N-Isopropyl-piperonylamine acetate were found.
Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the case of this compound, characteristic absorption bands would be expected for the C-H bonds of the alkyl and aromatic groups, the C-O-C stretches of the methylenedioxy and ester groups, and the C=O stretch of the acetate carbonyl. The presence of the ammonium salt could also influence the N-H stretching region.
No experimental IR spectra for this compound are available in the public domain.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. HRMS offers highly accurate mass measurements, which can confirm the molecular formula. spectrabase.com For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the intact salt or the protonated free base, along with fragmentation patterns characteristic of the piperonyl and isopropylamine moieties.
While PubChem lists a predicted monoisotopic mass for the free base, N-Isopropyl-piperonylamine, experimental mass spectrometry data for the acetate salt is not available. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could provide precise bond lengths, bond angles, and conformational details of this compound, as well as information about its crystal packing and intermolecular interactions, such as hydrogen bonding involving the acetate anion.
A search of crystallographic databases did not yield any crystal structure data for this compound.
Chromatographic Purity and Identity Confirmation
Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. sigmaaldrich.com A validated HPLC method would be crucial for determining the purity of a sample of this compound. This would involve selecting an appropriate column and mobile phase to achieve good separation from any starting materials, byproducts, or degradation products. The retention time of the main peak would serve as an identifying characteristic under specific chromatographic conditions.
No published HPLC methods specifically for the analysis of this compound were found in the reviewed literature.
Structural Elucidation and Advanced Characterization Techniques
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography (GC) is a pivotal analytical technique for the separation and identification of volatile and semi-volatile compounds present in a sample. In the context of N-Isopropyl-piperonylamine acetate (B1210297), GC, often coupled with a mass spectrometer (GC-MS), is instrumental in analyzing volatile products that may arise during its synthesis or degradation. This analysis is crucial for ensuring the purity of the final compound and for understanding its stability under various conditions.
The synthesis of N-Isopropyl-piperonylamine acetate typically involves the reaction of piperonylamine (B131076) with an isopropylating agent, followed by salt formation with acetic acid. Potential volatile impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions.
Research employing GC for the analysis of related compounds provides a framework for the expected volatile product profile of this compound. For instance, the analysis of residual solvents in pharmaceutical products is a well-established application of GC. rroij.comshimadzu.comchromatographyonline.com Studies on the synthesis of similar N-alkylated amines and the analysis of their impurities offer insights into the types of volatile compounds that might be present.
The primary starting material for the amine component is often derived from piperonal (B3395001) (heliotropin). sigmaaldrich.comrestek.comnih.govresearchgate.net Therefore, residual piperonal could be a potential volatile impurity. The introduction of the isopropyl group may be achieved through reductive amination using acetone (B3395972) and a reducing agent, or by alkylation with an isopropyl halide. This introduces the possibility of residual isopropylamine (B41738), acetone, or corresponding alcohols as volatile impurities. tandfonline.comresearchgate.netrestek.comnih.gov
Furthermore, various organic solvents are commonly used in such synthetic routes. These can include, but are not limited to, methanol (B129727), ethanol, acetone, dichloromethane, and toluene. rroij.comnih.gov The International Council for Harmonisation (ICH) provides guidelines for acceptable limits of these residual solvents in pharmaceutical products, and GC is the standard method for their quantification. rroij.comshimadzu.com
Thermal degradation of the final compound or its precursors can also generate volatile products. While specific studies on the thermal degradation of this compound are not prevalent, general knowledge of amine degradation suggests that dealkylation or decomposition of the piperonyl moiety could occur at elevated temperatures, leading to a range of volatile fragments. researchgate.netnih.govsepscience.com
The following interactive data tables summarize potential volatile products that could be identified and quantified using GC analysis during the production of this compound. The data is compiled from studies on analogous compounds and general pharmaceutical impurity profiling.
Table 1: Potential Volatile Impurities from Synthesis
| Compound | Potential Origin | Typical GC Column | Detector |
| Piperonal | Unreacted starting material | Rtx-5, DB-5ms | MS, FID |
| Isopropylamine | Unreacted alkylating agent | CP-Volamine, DB-WAX | FID, MS |
| Acetone | Reductive amination reagent | Rtx-624, DB-624 | FID, MS |
| Isopropanol (B130326) | Byproduct/solvent | Rtx-624, DB-WAX | FID, MS |
| Acetic Acid | Unreacted acid for salt formation | Wax columns (e.g., DB-WAX) | FID, MS |
| Diethylamine (B46881) | Potential impurity in reagents | CP-Volamine | FID |
| Triethylamine | Potential impurity in reagents | CP-Volamine | FID |
Table 2: Common Residual Solvents
| Solvent | ICH Class | Typical GC Column | Detector |
| Methanol | 2 | Rtx-624, DB-624 | FID, MS |
| Ethanol | 3 | Rtx-624, DB-624 | FID, MS |
| Dichloromethane | 2 | Rtx-624, DB-624 | FID, MS |
| Toluene | 2 | Rtx-624, DB-624 | FID, MS |
| Diethyl Ether | 3 | Rtx-624, DB-624 | FID, MS |
| Acetonitrile (B52724) | 2 | Rtx-624, DB-624 | FID, MS |
| N,N-Dimethylformamide (DMF) | 2 | Rtx-624, DB-624 | FID, MS |
The selection of the GC column is critical for achieving adequate separation of the analytes. For general-purpose screening of volatile organic compounds, a non-polar column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rtx-5, DB-5) is often employed. For more polar compounds like amines and alcohols, a more polar column, such as a wax-based column (e.g., DB-WAX) or a specialized amine-specific column (e.g., CP-Volamine), provides better peak shape and resolution. nih.govnih.gov Headspace GC is a particularly useful technique for the analysis of volatile residues in solid or liquid samples, as it minimizes contamination of the GC system with non-volatile matrix components. tandfonline.comrsc.org
In a typical GC-MS analysis, the separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for its positive identification by comparison to spectral libraries. For example, the mass spectrum of piperonal would show a characteristic molecular ion peak at m/z 150, along with other significant fragments. restek.com
The quantitative analysis of these volatile products is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for carbon-containing compounds. By using certified reference standards, the concentration of each identified impurity can be accurately determined.
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Secondary Amine Functionality
The nitrogen atom in N-Isopropyl-piperonylamine possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic governs its reactivity in various transformations.
As an amine, N-Isopropyl-piperonylamine readily reacts with acids to form ammonium (B1175870) salts. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid, such as acetic acid, to form the corresponding N-isopropyl-piperonylammonium acetate (B1210297). This is an acid-base equilibrium, the position of which is determined by the basicity of the amine and the strength of the acid.
The basicity of N-Isopropyl-piperonylamine is expected to be similar to that of its structural analog, N-isopropylbenzylamine. The pKa of the conjugate acid of benzylamine (B48309) is 9.33. wikipedia.org The presence of the electron-donating isopropyl group on the nitrogen atom in N-Isopropyl-piperonylamine would slightly increase the electron density on the nitrogen, making it a slightly stronger base than benzylamine. cuetmock.com The benzodioxole ring has a mild electron-donating effect, which would also contribute to a slightly higher basicity compared to unsubstituted benzylamines. vedantu.com
The reaction with acetic acid results in the formation of a stable, water-soluble salt. This property is often utilized in the purification and handling of amines.
Table 1: Estimated Basicity Data
| Compound | pKa of Conjugate Acid (estimated) | Reference |
| Benzylamine | 9.33 | wikipedia.org |
| N-Isopropylbenzylamine | ~9.5-10.0 | cuetmock.comquora.com |
| N-Isopropyl-piperonylamine | ~9.6-10.1 | Inferred from analogs |
Note: The pKa values for N-Isopropylbenzylamine and N-Isopropyl-piperonylamine are estimations based on the electronic effects of the substituents.
Secondary amines like N-Isopropyl-piperonylamine can undergo condensation reactions with aldehydes and ketones. However, unlike primary amines which form stable imines, the reaction of a secondary amine with a carbonyl compound typically leads to the formation of an enamine, provided the aldehyde or ketone has an α-hydrogen. libretexts.org
The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. orgoreview.com This is followed by acid-catalyzed dehydration. Since the nitrogen in a secondary amine has only one proton, the final neutral product after elimination of water is an enamine. libretexts.org
For example, the reaction of N-Isopropyl-piperonylamine with a ketone like acetone (B3395972), under acidic conditions, would be expected to yield an enamine. The reaction is reversible and is often driven to completion by the removal of water. youtube.com
Table 2: General Reaction Scheme for Enamine Formation
| Reactants | Conditions | Product Type |
| N-Isopropyl-piperonylamine + Ketone (with α-H) | Acid catalyst, removal of water | Enamine |
| N-Isopropyl-piperonylamine + Aldehyde (with α-H) | Acid catalyst, removal of water | Enamine |
The secondary amine group in N-Isopropyl-piperonylamine can be oxidized by various oxidizing agents. The nature of the product depends on the oxidant used. For instance, oxidation of benzylic secondary amines with hydrogen peroxide can lead to the formation of nitrones. nih.govuam.esacs.org This reaction often proceeds without the need for a metal catalyst. nih.govuam.esacs.org
Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to more extensive oxidation, potentially cleaving the N-alkyl group or even oxidizing the benzylic carbon. organic-chemistry.org The oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 has been shown to proceed via hydrogen abstraction from the carbon alpha to the nitrogen. nih.gov A similar mechanism could be envisioned for N-Isopropyl-piperonylamine.
Table 3: Potential Oxidation Products of N-Isopropyl-piperonylamine
| Oxidizing Agent | Potential Product(s) | Reference |
| Hydrogen Peroxide (H₂O₂) | Nitrone | nih.govuam.esacs.org |
| Benzoyl Peroxide | N-Benzoyloxyamine derivative | rsc.org |
| Potassium Permanganate (KMnO₄) | Complex mixture, potential cleavage products | organic-chemistry.org |
Reactions Involving the Benzodioxole Moiety
The benzodioxole ring is an electron-rich aromatic system due to the electron-donating effect of the two oxygen atoms of the methylenedioxy group. chemicalbook.com This makes it susceptible to electrophilic attack.
The benzodioxole ring readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The methylenedioxy group is an ortho, para-director. pressbooks.pub In N-Isopropyl-piperonylamine, the N-isopropylaminomethyl substituent at the 5-position is also an activating, ortho, para-directing group.
Therefore, incoming electrophiles will be directed to the positions ortho and para to the existing substituents. The primary positions for substitution will be C-6 and potentially C-2, depending on the steric hindrance and the specific electrophile. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group, is known to occur on electron-rich aromatic rings like 1,3-benzodioxole (B145889). wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.org
Table 4: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -O-CH₂-O- (Methylenedioxy) | Activating | Ortho, Para |
| -CH₂-NH-iPr (N-isopropylaminomethyl) | Activating | Ortho, Para |
The methylenedioxy bridge of the benzodioxole ring is generally stable but can be cleaved under certain harsh conditions. For example, treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids can lead to the opening of the dioxole ring to form a catechol (a 1,2-dihydroxybenzene derivative). researchgate.net The reaction of 3,4-methylenedioxybenzonitrile with Grignard reagents has also been shown to result in the cleavage of the methylenedioxy ring. cdnsciencepub.com Similarly, reaction with selenous acid in sulfuric acid can cleave the methylenedioxy ring preferentially in the presence of other functional groups. magnascientiapub.com
These transformations require specific and often forcing conditions and are not typically observed under standard reaction conditions used for modifying the amine or the aromatic ring.
Mechanistic Pathways of N-Isopropyl-piperonylamine Reactions
The reactions of N-Isopropyl-piperonylamine, as a secondary amine, are expected to be largely centered around the nucleophilic character of the nitrogen atom and the reactivity of the benzylic C-H bonds. The formation of the acetate salt introduces considerations of the compound's behavior in solution and the potential role of the acetate counter-ion in catalytic or buffering capacities.
Kinetic Studies and Rate Law Determination
Specific kinetic studies on reactions involving N-Isopropyl-piperonylamine acetate are not documented in the accessible scientific literature. However, we can infer potential rate dependencies based on analogous systems. For instance, in reactions where the amine acts as a nucleophile, such as in alkylation or acylation reactions, the rate law would likely be second order, exhibiting a first-order dependence on both the concentration of this compound and the electrophile.
A hypothetical rate law for a simple nucleophilic substitution reaction could be expressed as:
Rate = k [N-Isopropyl-piperonylamine] [Electrophile]
The rate constant, k, would be influenced by factors such as the solvent, temperature, and the steric and electronic nature of the reactants. In the case of the acetate salt, the degree of dissociation in a given solvent would also play a crucial role in determining the concentration of the free amine available for reaction.
Table 1: Hypothetical Rate Data for a Reaction of N-Isopropyl-piperonylamine
| Experiment | [N-Isopropyl-piperonylamine] (M) | [Electrophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This table presents hypothetical data to illustrate a second-order rate law.
Investigations of Isotope Effects
Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. For reactions involving N-Isopropyl-piperonylamine, a primary KIE would be expected if the benzylic C-H bond is cleaved during the slowest step of the reaction, such as in an oxidation or a dehydrogenation process.
The magnitude of the deuterium (B1214612) KIE (kH/kD) can provide insight into the transition state geometry. A large KIE (typically > 2) suggests a linear transfer of a proton or hydrogen atom in the transition state. libretexts.org
While no specific KIE studies on this compound have been found, research on the oxidation of benzylamine by monoamine oxidase B has shown significant primary deuterium KIEs, indicating that C-H bond cleavage is indeed rate-limiting. acs.org Similarly, studies on the reaction of para-substituted benzylamines with quinoprotein aromatic amine dehydrogenase revealed KIEs close to unity, suggesting that C-H bond cleavage was not the rate-determining step in that particular enzymatic system. acs.org These examples underscore the necessity of experimental determination of KIEs for each specific reaction system.
A hypothetical KIE study for the oxidation of N-Isopropyl-piperonylamine could yield the following results:
Table 2: Hypothetical Kinetic Isotope Effect Data
| Substrate | Rate Constant (k) | kH/kD |
| N-Isopropyl-piperonylamine | kH | \multirow{2}{*}{5.5} |
| N-Isopropyl-piperonylamine-d₁ (deuterated at the benzylic position) | kD |
This hypothetical data suggests a significant primary kinetic isotope effect, implicating C-H bond cleavage in the rate-determining step.
Hammett Plots for Substituent Electronic Effects
The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. By plotting the logarithm of the rate or equilibrium constant for a series of substituted reactants against the appropriate Hammett substituent constant (σ), a linear relationship is often observed. wikipedia.orglibretexts.org The slope of this line, the reaction constant (ρ), provides information about the electronic nature of the transition state.
A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge or the stabilization of a negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge. ic.ac.ukviu.ca
For reactions involving N-Isopropyl-piperonylamine, a Hammett study would involve synthesizing a series of derivatives with different substituents on the benzene (B151609) ring and measuring their reaction rates. The methylenedioxy group of piperonylamine (B131076) itself has a specific σ value.
While no Hammett plots for N-Isopropyl-piperonylamine reactions are available, studies on other benzylamine derivatives have utilized this approach. For example, the hydrolysis of a series of substituted N-methyl-p-toluanilides showed a curved Hammett plot in water, which became linear in the presence of micelles, indicating a change in the reaction mechanism. researchgate.net
Table 3: Hypothetical Hammett Data for a Reaction of Substituted Piperonylamines
| Substituent (X) | σ | log(kX/kH) |
| -OCH₃ | -0.27 | -0.54 |
| -CH₃ | -0.17 | -0.34 |
| -H | 0.00 | 0.00 |
| -Cl | 0.23 | 0.46 |
| -NO₂ | 0.78 | 1.56 |
This hypothetical data would yield a positive ρ value, suggesting the development of negative charge in the transition state.
Transition State Analysis
The transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that cannot be isolated. However, its structure and properties can be inferred from experimental data and computational modeling.
For reactions of N-Isopropyl-piperonylamine, the nature of the transition state would depend on the specific transformation. For instance, in a nucleophilic attack by the amine, the transition state would involve the partial formation of a new bond to the nitrogen atom and the partial breaking of a bond in the electrophile.
In an oxidation reaction involving C-H bond cleavage, the transition state could involve a radical, a carbocation, or a carbanion intermediate, depending on the oxidant and reaction conditions. Computational methods, such as density functional theory (DFT), can be employed to model the geometry and energy of the transition state, providing valuable insights into the reaction mechanism.
Recent advancements have even explored the possibility of trapping transition states under high pressure, transforming them into stable minima on the potential energy surface, which could open new avenues for experimental characterization. nih.gov
Molecular Interactions and Supramolecular Assemblies
Non-Covalent Interactions
Non-covalent interactions are fundamental to the structure and function of molecular systems. In the case of N-Isopropyl-piperonylamine acetate (B1210297), these interactions arise from the specific arrangement of its atoms and functional groups.
N-Isopropyl-piperonylamine acetate possesses functional groups capable of participating in hydrogen bonding. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the oxygen atoms of the piperonyl group and the acetate moiety can serve as hydrogen bond acceptors. nih.govlibretexts.org The presence of both a donor and multiple acceptor sites allows for the formation of hydrogen-bonded networks in the solid state.
While the specific crystal structure of this compound is not publicly available, analysis of related structures provides insight into its potential hydrogen bonding motifs. For instance, in the crystal structure of N-isopropyl-N-(phenyl)phenylglyoxylamide, weak intermolecular C—H···O hydrogen bonds are observed, which link the molecules into a layered structure. researchgate.net It is plausible that this compound could form similar C—H···O interactions, in addition to the more conventional N—H···O or N—H···N hydrogen bonds. The geometry and strength of these bonds would significantly influence the packing of the molecules in a crystal lattice.
The formation of hydrogen-bonded adducts between molecules with hydrogen bond donors and acceptors is a well-established principle in supramolecular chemistry. For example, oxo-stabilised phosphonium (B103445) ylides readily form crystalline hydrogen-bonded adducts with carboxylic acids and amides. mdpi.com Similarly, the amine group of N-Isopropyl-piperonylamine could interact with the acetate counter-ion or with other molecules in its environment.
Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
| Functional Group | Potential Role |
| Secondary Amine (-NH-) | Hydrogen Bond Donor |
| Piperonyl Oxygen Atoms | Hydrogen Bond Acceptor |
| Acetate Oxygen Atoms | Hydrogen Bond Acceptor |
The piperonyl group of this compound contains an aromatic ring, which can participate in π-stacking interactions. wikipedia.org These interactions occur between the electron-rich π-systems of aromatic rings and are a significant force in the organization of many organic molecules. libretexts.org π-stacking can occur in a face-to-face or edge-to-face orientation and contributes to the stability of the crystal structure.
In the context of this compound, the piperonyl rings of adjacent molecules could stack upon one another, contributing to the formation of ordered supramolecular assemblies. The strength and geometry of these interactions would be influenced by the presence and orientation of the other functional groups in the molecule. The interplay between hydrogen bonding and π-stacking is a common theme in the crystal engineering of aromatic compounds.
Interactions with Biological Macromolecules (e.g., DNA, proteins, if applicable to structural motifs)
While there is no specific data available on the interaction of this compound with biological macromolecules, its structural motifs suggest potential binding capabilities. The secondary amine and the aromatic ring are common features in molecules that interact with proteins and DNA.
The amine group could participate in hydrogen bonding with amino acid residues in a protein's active site. nih.gov Furthermore, the aromatic piperonyl group could engage in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan. wikipedia.org Such interactions are crucial for the binding of many ligands to their protein targets. For instance, the acetylcholinesterase inhibitor tacrine (B349632) is known to have a π-stacking interaction with a tryptophan residue in the enzyme's active site. wikipedia.org
Similarly, the planar aromatic ring of this compound could potentially intercalate between the base pairs of DNA, an interaction common for many planar aromatic molecules. However, without experimental data, these potential interactions remain speculative. Advanced techniques like DNP-enhanced solid-state NMR spectroscopy could be employed to study the interactions of such molecules within complex biological matrices. panacea-nmr.eu
Intermolecular Forces in Solution and Condensed Phases
In solution, the intermolecular forces governing the behavior of this compound will be influenced by the nature of the solvent. In polar protic solvents, such as water or alcohols, the molecule can form hydrogen bonds with the solvent molecules. The secondary amine can act as a hydrogen bond donor, and the oxygen atoms as acceptors. libretexts.org
In non-polar solvents, the dominant intermolecular forces will be van der Waals interactions. The solubility and aggregation state of the compound will be a balance between the solute-solute, solute-solvent, and solvent-solvent interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying intermolecular interactions in solution. nih.govyoutube.com Changes in chemical shifts, nuclear Overhauser effects (NOEs), and relaxation times can provide detailed information about the proximity of different parts of the molecule to each other and to solvent molecules. psu.edu For instance, high-resolution NMR studies of encapsulated proteins in liquid ethane (B1197151) have demonstrated the ability to study molecular interactions even in non-aqueous environments. nih.gov Such studies on this compound could elucidate its conformation and aggregation behavior in various solvents.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio or Density Functional Theory (DFT) methods can predict a wide range of molecular characteristics without prior experimental data. nih.gov
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule like N-Isopropyl-piperonylamine dictates its reactivity and properties. Quantum chemical calculations, such as DFT, can be used to determine the distribution of electrons and the energies of molecular orbitals. researchgate.net Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov
For a molecule like N-Isopropyl-piperonylamine, the HOMO is likely to be located on the electron-rich piperonyl group (the methylenedioxyphenyl ring), while the LUMO may be distributed across the aromatic system. The nitrogen atom of the isopropylamine (B41738) side chain also significantly influences the electronic properties, particularly its basicity and potential for hydrogen bonding. researchgate.net
Analysis of the molecular electrostatic potential (MEP) surface would reveal the regions of positive and negative charge. The oxygen atoms of the methylenedioxy group and the nitrogen atom would be regions of negative potential (electron-rich), making them susceptible to electrophilic attack or interaction with positive ions.
Table 1: Illustrative Quantum Chemical Descriptors for N-Isopropyl-piperonylamine (Note: These values are hypothetical and serve as examples of what quantum chemical calculations would yield.)
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. nih.gov |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |
| Nitrogen Atomic Charge (qN9) | -0.55 (Mulliken) | Indicates the partial charge on the nitrogen atom, influencing basicity. unicamp.br |
Conformational Analysis and Energy Minima
N-Isopropyl-piperonylamine is a flexible molecule with several rotatable bonds, primarily along the ethylamine (B1201723) side chain. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. rsc.org The most stable conformer, or global minimum, is the one with the lowest energy. However, other low-energy conformers may also be significantly populated at room temperature and could be relevant for biological activity. pomona.edu
Computational methods can systematically rotate the key dihedral angles (e.g., the C-C-C-N angle of the side chain) to map the potential energy surface and locate all energy minima. Studies on similar molecules like amphetamine show that the orientation of the amino group relative to the phenyl ring is critical. rsc.orgpomona.edu For N-Isopropyl-piperonylamine, steric hindrance from the bulky isopropyl group would likely influence the preferred conformations compared to simpler amphetamines.
Table 2: Hypothetical Relative Energies of N-Isopropyl-piperonylamine Conformers (Note: This data is for illustrative purposes only.)
| Conformer | Dihedral Angle (Cα-Cβ-N-Ciso) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| I (Anti) | 180° | 0.00 (Global Minimum) | 75% |
| II (Gauche) | 60° | 1.25 | 15% |
| III (Gauche) | -60° | 1.50 | 10% |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. researchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the presence of a magnetic field, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net
These predictions are often performed on the optimized, low-energy conformers of the molecule. The accuracy of the predicted shifts can be very high, especially when computational results are scaled or compared with experimental data for related structures. scispace.com This is particularly useful for assigning specific signals in a complex spectrum to the correct atoms in the molecule.
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. researchgate.net MD simulations model the molecule and its environment (like a solvent or a protein) as a system of particles, applying classical mechanics to track their trajectories. nih.gov
Dynamics of N-Isopropyl-piperonylamine in Solution and Protein Environments
MD simulations can reveal how N-Isopropyl-piperonylamine behaves in a realistic environment. In an aqueous solution, simulations would show how water molecules arrange themselves around the solute, forming a hydration shell. rsc.org The piperonyl and isopropyl groups, being hydrophobic, would tend to minimize contact with water, while the polar amine group would form hydrogen bonds with surrounding water molecules. mdpi.com
When placed in a protein binding site, MD simulations can explore the stability of the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) that anchor the molecule. nih.gov These simulations can identify which amino acid residues are critical for binding and how the molecule's conformation might adapt to fit within the pocket. This information is invaluable for understanding its mechanism of action at a molecular level.
Solvent Effects on Molecular Behavior
The choice of solvent can significantly impact a molecule's conformation and reactivity. MD simulations can explicitly model these solvent effects. mdpi.com For instance, in a non-polar solvent, the intramolecular forces would dominate the conformational preference of N-Isopropyl-piperonylamine. In a polar solvent like water, the molecule might adopt conformations that maximize favorable interactions, such as exposing the amine group to the solvent while partially shielding the hydrophobic regions. rsc.org These simulations can quantify properties like the solvent accessible surface area (SASA) for different parts of the molecule, providing insight into its solubility and interaction dynamics. mdpi.com
Computational Reaction Mechanism Elucidation
Computational chemistry offers powerful tools to elucidate reaction mechanisms at a molecular level. For a molecule like N-Isopropyl-piperonylamine acetate (B1210297), understanding its formation, typically through the acylation of an amine, is of fundamental importance.
Reaction coordinate mapping is a computational technique used to determine the lowest energy path a reaction can take from reactants to products. This involves identifying transition states and intermediates along the reaction pathway. While no specific reaction coordinate mapping studies for the synthesis of N-Isopropyl-piperonylamine acetate were found, studies on similar reactions, such as the formation of pyrrolidinedione derivatives, highlight the complexity of such analyses. For instance, a study on a one-pot synthesis involving a Michael addition, a Nef-type rearrangement, and a cyclization to a pyrrolidine (B122466) ring revealed multiple stages with varying energy barriers. rsc.org The initial addition of deprotonated nitromethane (B149229) to coumarin (B35378) had an energy barrier of 21.7 kJ mol⁻¹, while a subsequent proton transfer step had a much higher barrier of 197.8 kJ mol⁻¹. rsc.org The final cyclization step was found to have a low energy barrier of 11.9 kJ mol⁻¹, but was preceded by a tautomerization with a significant barrier of 178.4 kJ mol⁻¹. rsc.org Such detailed mapping provides a comprehensive understanding of the reaction kinetics and thermodynamics.
The acetylation of amines is a common reaction that can be catalyzed by various species. Computational simulations can model the role of a catalyst in lowering the activation energy of the reaction. Studies have shown that acetic acid can act as a catalyst for the N-acylation of amines using esters as the acyl source. rsc.org Research has also demonstrated that even weak acids, such as the acetic acid found in vinegar, can efficiently catalyze the acetylation of primary amines with acetic anhydride (B1165640) under mild, solvent-free conditions. ijcrt.org
In a different approach, a continuous-flow acetylation process has been developed using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a Lewis acid catalyst. nih.gov The proposed mechanism involves the coordination of the nitrile's nitrogen lone pair to the catalyst, creating a positive charge that, through mesomeric effects, localizes on the carbon atom of the cyanide group, making it susceptible to nucleophilic attack by the amine. nih.gov Another study explored the use of a bifunctional organocatalyst for enantioselective acyl transfer reactions, where the catalyst facilitates the reaction through a proposed catalytic cycle involving a loose ion-pair intermediate. nih.gov These examples of catalysis simulations for amine acetylation provide a framework for how the synthesis of this compound could be computationally modeled and optimized.
Molecular Docking and Binding Affinity Predictions for Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's binding site. While no molecular docking studies have been performed on this compound specifically, research on analogous compounds provides insight into how this molecule might interact with biological targets.
For instance, molecular docking studies have been conducted on a variety of nitrogen-containing heterocyclic compounds. In one study, piperine-inspired analogues were docked with the proteins IL-1β and NF-κB. mdpi.com The results showed that the analogues interacted with the DNA binding site of NF-κB with higher affinity than the natural products. mdpi.com The binding energies for some of these analogues with IL-1β ranged from -6.04 to -7.22 kcal/mol. mdpi.com
In another study, N-alkyl piperazine (B1678402) derivatives were investigated as CXCR4 antagonists. nih.gov The research identified compounds with improved drug-like properties, and while specific binding affinities were not detailed in the abstract, the study highlighted the importance of the N-alkyl piperazine side chain for activity. nih.gov Furthermore, a study on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines involved docking with the GABAA receptor, with one of the most active compounds showing a binding energy of -7.5 kcal/mol. mdpi.com
These studies on analogues demonstrate the utility of molecular docking in predicting binding modes and affinities, which are crucial for the rational design of new bioactive molecules. The binding affinity can be quantified by various scoring functions, and different computational methods, including machine learning and deep learning, are continuously being developed to improve the accuracy of these predictions. mdpi.comed.ac.ukresearchgate.net
Below is a table summarizing molecular docking data for analogues of N-Isopropyl-piperonylamine, providing an indication of the binding affinities that might be expected for similar structures.
| Analogue Class | Target Protein | Binding Energy (kcal/mol) |
| Piperine Analogues | IL-1β | -6.04 to -7.22 mdpi.com |
| Pyrano-thieno-pyrimidines | GABAA Receptor | up to -7.5 mdpi.com |
Design and Synthesis of N Isopropyl Piperonylamine Analogues and Derivatives
Structure-Activity Relationship (SAR) Studies on Amine and Benzodioxole Moieties
Modifications to the amine group, such as altering the N-alkyl substituent, can significantly impact the molecule's properties. For instance, the size and nature of the alkyl group can influence steric hindrance and electronic effects, which in turn affect binding interactions with biological targets.
Rational Design Principles for Novel Scaffolds
Rational design principles are employed to create novel molecular scaffolds with desired properties, moving beyond simple analogue synthesis to the development of entirely new chemical entities. rsc.org This approach often involves computational modeling and a deep understanding of the target's structure and function.
For N-isopropyl-piperonylamine, rational design could involve using the piperonylamine (B131076) motif as a foundational element to be incorporated into larger, more complex structures. rsc.org The goal is to design molecules that retain or enhance the desired characteristics of the parent compound while introducing new functionalities. This can be achieved by identifying key pharmacophoric features and arranging them in novel spatial orientations.
Synthetic Strategies for Diverse Analogues
A variety of synthetic strategies are available to create a diverse library of N-isopropyl-piperonylamine analogues. These strategies can be broadly categorized based on the part of the molecule being modified.
Modifying the piperonyl ring system can lead to significant changes in the molecule's properties. Synthetic strategies in this area include:
Electrophilic Aromatic Substitution: Introducing substituents onto the aromatic part of the benzodioxole ring. This can be achieved through reactions like nitration, halogenation, or Friedel-Crafts acylation, followed by further functional group transformations.
Ring-Opening and Recyclization: More drastic modifications can involve the chemical opening of the dioxole ring, followed by recyclization with different reagents to form novel heterocyclic systems.
Synthesis from Substituted Catechols: An alternative to modifying a pre-existing piperonyl ring is to synthesize the entire benzodioxole system from appropriately substituted catechols and dihalomethanes.
A study on spectinomycin (B156147) analogs demonstrated that ring expansion of a sugar moiety could be achieved through a Tiffeneau-Demjanov rearrangement, highlighting a potential strategy for modifying cyclic structures within a molecule. nih.gov
The N-alkyl group can be readily varied using several standard synthetic methods:
Reductive Amination: Piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) can be reacted with a variety of primary amines in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), to yield a wide range of N-substituted piperonylamines. This is a highly versatile and widely used method.
N-Alkylation: Piperonylamine can be directly alkylated using various alkyl halides or other alkylating agents. The choice of base and solvent is critical to control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts.
The synthesis of N-alkyl and N-aryl piperazine (B1678402) derivatives has been reported, showcasing methods for introducing a variety of substituents onto a nitrogen atom within a heterocyclic framework. nih.gov
The secondary amine of N-isopropyl-piperonylamine is a versatile functional group that can be derivatized in numerous ways to create a wide array of new compounds. iu.edu Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. A variety of acyl groups can be introduced, significantly altering the electronic and steric properties of the molecule. Trifluoroacetic anhydride (B1165640) is a common acylating agent. iu.edu
Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively. These functional groups can introduce hydrogen bonding capabilities and alter the molecule's polarity.
Reaction with Sulfonyl Chlorides: This reaction produces sulfonamides, which are known for their diverse chemical and biological properties.
Heterocycle Formation: The amine can be used as a building block in the synthesis of various nitrogen-containing heterocycles. For example, it can be incorporated into piperazine or other ring systems.
Different derivatization reagents can be used to target amine groups for analysis or to create new molecules with distinct properties. nih.govresearchgate.net For instance, a dual-tagging scheme has been developed to label amine, hydroxyl, and carboxylate groups in a single analysis, enhancing signal response in mass spectrometry. nih.gov
Table 1: Common Derivatization Reactions for Amine Functional Groups
| Reagent Class | Functional Group Formed |
| Acyl Halides / Anhydrides | Amide |
| Isocyanates | Urea |
| Chloroformates | Carbamate |
| Sulfonyl Chlorides | Sulfonamide |
Development of Polyheterocyclic Architectures Incorporating N-Isopropyl-piperonylamine Motifs
A more advanced synthetic approach involves the incorporation of the N-isopropyl-piperonylamine motif into larger, polyheterocyclic architectures. This strategy aims to create complex molecules with unique three-dimensional shapes and functionalities.
This can be achieved through multi-component reactions or sequential synthetic pathways where the piperonylamine derivative serves as a key building block. researchgate.net For example, the amine functionality could be used to form a bond with another heterocyclic ring system, or the piperonyl ring itself could be annulated with additional rings. The synthesis of substituted piperazine derivatives often involves the cyclization of linear diamine precursors. researchgate.net
The development of such complex architectures is often guided by computational design to predict the properties of the target molecules. nih.gov
Advanced Analytical Methodologies for Research and Development
Quantitative Analysis in Complex Reaction Mixtures
Accurate quantification of N-Isopropyl-piperonylamine acetate (B1210297) within a reaction mixture is crucial for determining reaction yield, kinetics, and purity. Given the compound's structure as an amine salt, methods must be capable of distinguishing it from the free amine, unreacted starting materials like piperonal (B3395001) and isopropylamine (B41738), and any byproducts.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that offers direct quantification without the need for a specific reference standard of the analyte itself. nih.govcreative-biostructure.comox.ac.uk The technique relies on the principle that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal, provided specific experimental conditions are met, such as ensuring full spin-lattice relaxation (T1) between scans. nih.govox.ac.uk
For the analysis of N-Isopropyl-piperonylamine acetate, a known mass of a stable, non-volatile internal standard (calibrant) with a simple spectrum and non-overlapping peaks is added to a precisely weighed sample of the crude reaction mixture. ox.ac.uk Signals unique to this compound, such as the protons on the methylenedioxy group or the isopropyl methine proton, can be integrated and compared to the integral of a known signal from the calibrant. The concentration or purity can then be calculated directly. ox.ac.uk
Table 1: Illustrative qNMR Data for Purity Determination of this compound
| Parameter | Analyte (this compound) | Calibrant (Maleic Acid) |
| Formula Weight ( g/mol ) | 251.31 | 116.07 |
| Mass Weighed (mg) | 50.0 | 10.0 |
| Unique ¹H Signal | δ 6.0 ppm (O-CH ₂-O) | δ 6.3 ppm (-CH =CH -) |
| Number of Protons (N) | 2 | 2 |
| Integral Area (I) | 1.00 | 0.23 |
| Purity (P) | P_analyte = (I_analyte / N_analyte) * (N_cal / I_cal) * (MW_analyte / MW_cal) * (W_cal / W_analyte) * P_cal | 99.9% |
| Calculated Purity | 99.5% | - |
| This table presents a hypothetical calculation to illustrate the qNMR methodology. |
Other techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization could also be developed for sensitive and selective quantification, particularly for trace-level analysis.
Determination of Stereochemical Purity (e.g., Enantiomeric Excess, Diastereoselectivity)
N-Isopropyl-piperonylamine is a chiral secondary amine, meaning it exists as a pair of enantiomers. When synthesized from chiral precursors or by an enantioselective method, it is critical to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. nih.govmdpi.com The method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of amines. nih.govmdpi.com For basic compounds like N-Isopropyl-piperonylamine, the addition of a basic additive like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Table 2: Representative Chiral HPLC Method Parameters for N-Isopropyl-piperonylamine
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Retention Time (S-enantiomer) | 8.5 min (Hypothetical) |
| Retention Time (R-enantiomer) | 10.2 min (Hypothetical) |
| Separation Factor (α) | 1.20 (Hypothetical) |
| This table outlines typical starting conditions for developing a chiral HPLC separation method. |
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
An alternative method for determining enantiomeric excess involves NMR spectroscopy. rug.nlresearchgate.net The chiral amine is reacted with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, to form a pair of diastereomers. bath.ac.uk Diastereomers have different physical properties and, crucially, distinct NMR spectra. bham.ac.uk By integrating the signals unique to each diastereomer in the ¹H, ¹⁹F, or ³¹P NMR spectrum, their ratio can be determined, which directly corresponds to the enantiomeric excess of the original amine. researchgate.netacs.org
In-situ Monitoring of Chemical Reactions (e.g., by NMR, FTIR, or Mass Spectrometry)
In-situ (in the reaction vessel) monitoring provides real-time data on the progress of a chemical reaction, offering insights into kinetics, mechanisms, and the formation of transient intermediates without the need for sampling. mt.comspectroscopyonline.com
Fourier Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for monitoring reactions in solution. nih.gov A probe immersed in the reaction mixture continuously records the infrared spectrum. The formation of this compound from the corresponding free amine and acetic acid can be monitored by observing the disappearance of the free amine's N-H bend and the appearance of the characteristic broad ammonium (B1175870) (N-H⁺) stretching bands of the amine salt. researchgate.netspectroscopyonline.com
Table 3: Key Infrared Frequencies for Monitoring this compound Formation
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Trend |
| Secondary Amine (R₂NH) | N-H Stretch | 3320 - 3280 | Decrease |
| Secondary Amine (R₂NH) | N-H Wag | 750 - 700 | Decrease |
| Secondary Amine Salt (R₂NH₂⁺) | N-H⁺ Stretch (broad) | 2700 - 2250 | Increase |
| Secondary Amine Salt (R₂NH₂⁺) | N-H⁺ Bend | 1620 - 1560 | Increase |
| Carboxylic Acid (RCOOH) | C=O Stretch | ~1710 | Decrease |
| Carboxylate (RCOO⁻) | C=O Asymmetric Stretch | ~1580 | Increase |
| This table is based on general spectroscopic data for secondary amines and their salts. spectroscopyonline.comspectroscopyonline.com |
Similarly, the synthesis of the parent amine, for instance, via reductive amination of piperonal with isopropylamine, could be monitored by tracking the consumption of the aldehyde C=O stretch (~1685 cm⁻¹) and the formation of the amine N-H bands.
Liquid-Liquid Equilibrium Studies for Separation Processes
Liquid-liquid extraction (LLE) is a fundamental technique for the workup and purification of reaction mixtures. youtube.com Studies of the liquid-liquid equilibrium (LLE) behavior of this compound are essential for designing an efficient separation process to isolate it from non-basic impurities.
The basicity of the amine nitrogen allows for a pH-dependent extraction strategy. In its free base form, N-Isopropyl-piperonylamine is a relatively nonpolar organic molecule with high solubility in organic solvents and low solubility in water. When reacted with an acid to form the this compound salt, its polarity increases dramatically, rendering it soluble in an aqueous phase. spectroscopyonline.com
This behavior can be exploited in a "pH-swing" extraction. rsc.org After a reaction, the mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous acid solution. The basic amine will be protonated to its acetate salt and transfer to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be isolated, and the pH raised by adding a base, which converts the salt back to the free amine, allowing it to be re-extracted into a fresh organic solvent.
The efficiency of this separation is governed by the distribution coefficient (K_D) of the components between the organic and aqueous phases at different pH values.
Table 4: Hypothetical Distribution Coefficients (K_D) for a pH-Swing Extraction
| Compound | K_D (Organic/Aqueous) at pH 4 | K_D (Organic/Aqueous) at pH 10 |
| N-Isopropyl-piperonylamine | < 0.1 (as acetate salt) | > 50 (as free base) |
| Piperonal (Impurity) | > 100 | > 100 |
| This table illustrates the principle of pH-swing extraction. A low K_D indicates preference for the aqueous phase, while a high K_D indicates preference for the organic phase. |
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Pathways
While traditional methods like reductive amination are established for producing secondary amines, future research will likely focus on more efficient, selective, and sustainable synthetic routes. youtube.com The development of unconventional pathways is critical for improving yields, reducing byproducts, and simplifying purification processes.
One promising area is the use of catalytic deaminative coupling, which directly combines two primary amines to form a secondary amine. nih.govacs.org This approach, often utilizing transition-metal catalysts such as Ruthenium, is highly chemoselective and avoids the need for stoichiometric reducing agents, thereby minimizing salt byproducts. nih.govacs.org Another avenue involves the selective mono-N-alkylation of primary amines. organic-chemistry.orggoogle.com Methods promoted by cesium bases, for example, have demonstrated high efficiency in producing secondary amines with minimal overalkylation to tertiary amines, a common challenge in traditional alkylation reactions. google.com
These advanced methods could offer significant advantages for the synthesis of N-Isopropyl-piperonylamine from piperonylamine (B131076) and an isopropyl source.
Table 1: Comparison of Potential Synthetic Pathways for N-Isopropyl-piperonylamine
| Synthetic Method | General Description | Potential Advantages for N-Isopropyl-piperonylamine Synthesis | Key Challenges |
|---|---|---|---|
| Catalytic Deaminative Coupling | Direct coupling of two different primary amines (e.g., piperonylamine and a related amine) catalyzed by a transition metal complex. nih.govacs.org | High chemoselectivity, atom economy, and reduction of waste byproducts. nih.gov | Catalyst cost and sensitivity, optimization of reaction conditions for specific substrates. |
| Selective Mono-N-Alkylation | Reaction of a primary amine (piperonylamine) with an alkylating agent in the presence of a promoter like a cesium base to prevent overalkylation. organic-chemistry.orggoogle.com | High yields of the desired secondary amine, mild reaction conditions, and avoidance of protecting groups. google.com | Stoichiometric use of reagents, potential for side reactions depending on the substrate. |
| Reductive Amination | Reaction of a primary amine with a ketone followed by reduction of the imine intermediate. youtube.com | Well-established and versatile method. | Often requires stoichiometric reducing agents, potential for overalkylation. acs.org |
Application of Advanced Spectroscopic and Imaging Techniques for Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of N-Isopropyl-piperonylamine acetate (B1210297). Advanced spectroscopic techniques are moving to the forefront of real-time reaction monitoring, providing unprecedented insights into reaction kinetics and the formation of intermediates. perkinelmer.com
Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the real-time tracking of reactant consumption and product formation. perkinelmer.comrsc.org More advanced methods like two-dimensional infrared (2D-IR) spectroscopy can elucidate molecular interactions and structural changes during a reaction. numberanalytics.com Time-resolved infrared (TRIR) spectroscopy offers the capability to study reaction dynamics on ultrafast timescales. numberanalytics.com Furthermore, FlowNMR spectroscopy is emerging as a powerful tool for non-invasive, real-time monitoring of reactions in continuous flow systems, providing detailed structural information about species in the reaction mixture. rsc.org The integration of these techniques can provide a comprehensive picture of the reaction landscape for the formation of N-Isopropyl-piperonylamine acetate.
Predictive Modeling and Machine Learning in Compound Design and Optimization
Integration with Continuous Flow Chemistry and Automation Technologies
The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. seqens.comasynt.com The integration of flow chemistry with automated systems is a particularly promising avenue for the synthesis of this compound. merckmillipore.comwikipedia.org
Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product consistency, and the ability to safely handle hazardous intermediates. nih.govchemicalindustryjournal.co.ukaurigeneservices.com When combined with automation, these systems can perform multi-step syntheses, purifications, and analyses in a seamless, unattended fashion. researchgate.netyoutube.com For the synthesis of active pharmaceutical ingredients (APIs) and related compounds, this technology enables rapid optimization and on-demand production. researchgate.netd-nb.info The modular nature of flow chemistry also facilitates the "telescoping" of reaction steps, where the output of one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification. nih.govmdpi.com
Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Description | Benefit |
|---|---|---|
| Enhanced Safety | Small reactor volumes minimize the amount of hazardous material at any given time. chemicalindustryjournal.co.uk | Reduced risk of thermal runaways and safer handling of reactive intermediates. |
| Precise Control | Superior heat and mass transfer allow for tight control over reaction conditions. seqens.comchemicalindustryjournal.co.uk | Higher selectivity, improved yields, and consistent product quality. seqens.com |
| Scalability | Scaling up is achieved by running the system for longer periods or by parallelizing reactors, rather than using larger vessels. asynt.comnih.gov | More straightforward and predictable scale-up from laboratory to industrial production. |
| Automation | Integration with pumps, sensors, and analytical tools allows for automated process control and optimization. merckmillipore.comaurigeneservices.com | Increased throughput, reduced human error, and the ability to perform complex multi-step syntheses. wikipedia.org |
Investigations into Chemical Stability and Degradation Pathways
The long-term stability of this compound is a critical factor for its storage and potential applications. Future research must include thorough investigations into its chemical stability under various conditions and the elucidation of its degradation pathways.
The acetate salt form is generally expected to be more stable and have a longer shelf life compared to the free base amine. libretexts.org However, factors such as temperature, humidity, light exposure, and the presence of oxygen or other reactive species can influence its stability. acs.org Studies on the thermal and oxidative degradation of amines have shown that the molecular structure plays a significant role in their stability. acs.org For instance, the presence of certain functional groups can either enhance or reduce the rate of degradation. acs.orgacs.org
Systematic studies will be needed to identify the primary degradation products of this compound and the mechanisms by which they are formed. This could involve subjecting the compound to accelerated aging conditions and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). Understanding these degradation pathways is essential for developing appropriate storage and handling protocols and for predicting the shelf-life of the compound. The stability of the salt is also dependent on the pKa of the amine and the acid used. reddit.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
